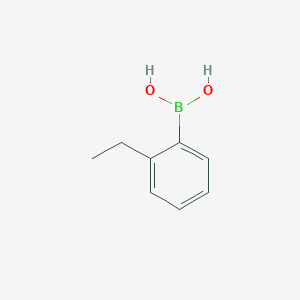
2-Ethylphenylboronsäure
Übersicht
Beschreibung
2-Ethylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO2. It is a white to almost white solid with a melting point of 102.5-107.5°C . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
2-Ethylphenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-Ethylphenylboronic acid is primarily used as a reactant in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the molecules it interacts with during these reactions.
Mode of Action
The mode of action of 2-Ethylphenylboronic acid is complex and varies depending on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, it acts as a boron reagent, facilitating the formation of carbon-carbon bonds .
Biochemical Pathways
It is known to participate in palladium-catalyzed cross-coupling reactions, enantioselective hayashi-miyaura reactions, and pd-catalyzed suzuki-miyaura reactions .
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability can influence its bioavailability .
Result of Action
The primary result of 2-Ethylphenylboronic acid’s action is the formation of new chemical compounds through cross-coupling reactions . The exact molecular and cellular effects can vary depending on the specific reaction and the other reactants involved.
Action Environment
The action of 2-Ethylphenylboronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the solvent used, the temperature, and the presence of a catalyst . It is also important to note that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-ethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions typically include:
Reagents: 2-ethylphenylmagnesium bromide, trimethyl borate
Solvent: Ether
Temperature: Room temperature
Hydrolysis: Acidic workup with hydrochloric acid
Industrial Production Methods: Industrial production of 2-ethylphenylboronic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylphenylboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-ethylphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: It can be oxidized to form the corresponding phenol.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C)
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate
Substitution: Electrophiles such as halogens or nitro groups
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: 2-ethylphenol
Substitution: Various substituted phenylboronic acids
Vergleich Mit ähnlichen Verbindungen
- 2-Methylphenylboronic acid
- 2-Propylphenylboronic acid
- 2-Butylphenylboronic acid
Comparison: 2-Ethylphenylboronic acid is unique due to its specific ethyl substituent, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-methylphenylboronic acid, the ethyl group provides slightly different steric and electronic properties, potentially leading to variations in reaction outcomes .
Eigenschaften
IUPAC Name |
(2-ethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPYZOSTJDTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399321 | |
| Record name | 2-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90002-36-1 | |
| Record name | 2-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)

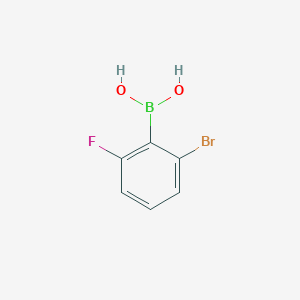

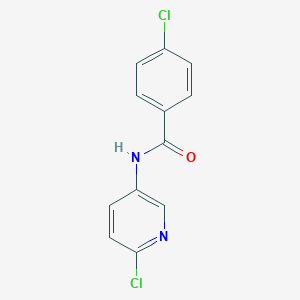

![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

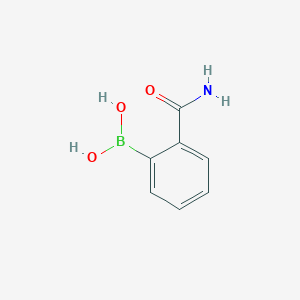
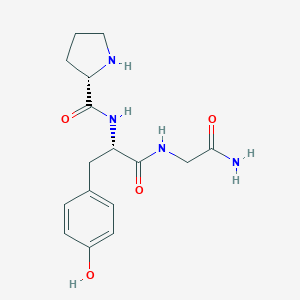
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
